Cas no 847148-16-7 (BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)-)

Benzene, 2-chloro-1-fluoro-4-(methylthio)-, is a halogenated aromatic compound featuring chloro, fluoro, and methylthio substituents on the benzene ring. This structure imparts unique reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of both electron-withdrawing (chloro, fluoro) and electron-donating (methylthio) groups enhances its versatility in cross-coupling reactions, nucleophilic substitutions, and other functionalization processes. Its well-defined molecular architecture ensures consistent performance in precision applications. The compound is typically handled under controlled conditions due to its reactivity and potential sensitivity to moisture or light. Proper storage and handling protocols are recommended to maintain stability.
BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)- structure
847148-16-7 structure
Product Name:BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)-
CAS No:847148-16-7
MF:C7H6ClFS
MW:176.638943195343
CID:3372249
PubChem ID:55220709
Update Time:2025-06-08

BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)- Chemical and Physical Properties

Names and Identifiers

    • BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)-
    • 2-chloro-1-fluoro-4-methylsulfanylbenzene
    • 847148-16-7
    • 3-Chloro-4-fluorophenyl methyl sulfide
    • 2-CHLORO-1-FLUORO-4-(METHYLSULFANYL)BENZENE
    • AKOS006240824
    • E90542
    • UDVYYVQAVNLEJY-UHFFFAOYSA-N
    • SCHEMBL642701
    • (3-chloro-4-fluorophenyl)(methyl)sulfane
    • MDL: MFCD11617765
    • Inchi: 1S/C7H6ClFS/c1-10-5-2-3-7(9)6(8)4-5/h2-4H,1H3
    • InChI Key: UDVYYVQAVNLEJY-UHFFFAOYSA-N
    • SMILES: C1(F)=CC=C(SC)C=C1Cl

Computed Properties

  • Exact Mass: 175.9862772Da
  • Monoisotopic Mass: 175.9862772Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 110
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 25.3Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 221.5±30.0 °C at 760 mmHg
  • Flash Point: 87.8±24.6 °C
  • Vapor Pressure: 0.2±0.4 mmHg at 25°C

BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)- Security Information

BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)- Pricemore >>

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Additional information on BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)-

Comprehensive Overview of BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)- (CAS No. 847148-16-7)

BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)- (CAS No. 847148-16-7) is a specialized aromatic compound that has garnered significant attention in the fields of organic chemistry and material science. This compound, characterized by its unique molecular structure featuring chloro, fluoro, and methylthio functional groups, is widely utilized in pharmaceutical intermediates, agrochemicals, and advanced material synthesis. Its distinct properties make it a valuable building block for researchers and industries aiming to develop innovative solutions.

The growing interest in halogenated benzene derivatives like 2-CHLORO-1-FLUORO-4-(METHYLTHIO)-BENZENE is driven by their versatility in chemical reactions. For instance, the presence of both chloro and fluoro substituents enhances the compound's reactivity, enabling precise modifications in synthetic pathways. This aligns with current trends in green chemistry and sustainable synthesis, where efficiency and selectivity are paramount. Researchers often search for "halogenated benzene applications" or "fluorinated aromatic compounds uses," reflecting the demand for eco-friendly and high-performance chemical solutions.

In the pharmaceutical sector, CAS No. 847148-16-7 serves as a key intermediate for drug development. Its structural motifs are found in active pharmaceutical ingredients (APIs) targeting various therapeutic areas. The compound's methylthio group further expands its utility, as sulfur-containing compounds are increasingly explored for their bioactivity. Queries such as "sulfur-containing benzene derivatives in medicine" highlight the intersection of chemistry and healthcare innovation.

From an industrial perspective, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)-BENZENE is pivotal in agrochemical formulations. Its stability and reactivity make it ideal for crafting pesticides and herbicides with enhanced efficacy. This resonates with global discussions on "crop protection chemicals" and "sustainable agriculture," where safer and more effective solutions are sought. The compound's role in these applications underscores its relevance in addressing food security challenges.

Material scientists also value CAS No. 847148-16-7 for its potential in polymer and advanced material design. The integration of halogenated aromatics into polymers can improve thermal stability and flame retardancy, topics frequently searched as "flame-resistant materials development." Such applications are critical in electronics, automotive, and construction industries, where safety and performance are non-negotiable.

In summary, BENZENE, 2-CHLORO-1-FLUORO-4-(METHYLTHIO)- (CAS No. 847148-16-7) is a multifaceted compound with broad applications across pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity align with contemporary demands for sustainable chemistry and high-performance materials, making it a subject of ongoing research and industrial interest. By addressing key search trends like "halogenated benzene synthesis" and "methylthio benzene derivatives," this overview bridges scientific expertise with real-world relevance.

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